3-(oxolan-2-yl)propan-1-ol
Overview
Description
2-Furanpropanol, tetrahydro-, also known as tetrahydro-2-furanpropanol, is an organic compound with the molecular formula C7H14O2. It is a derivative of furan and is characterized by a tetrahydrofuran ring structure with a hydroxymethyl group attached to it. This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Mode of Action
It is known that the compound undergoes hydrogenation . Ethyl 2-furanacrylate is first reduced to 2-furanpropanol, which to a small extent is then hydrogenated to tetrahydro-2-furanpropanol .
Biochemical Pathways
It is known that the compound is involved in the hydrogenation process
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furanpropanol, tetrahydro- can be synthesized through the catalytic hydrogenation of furan derivatives. One common method involves the hydrogenation of 2-furanpropanol under high pressure of hydrogen using a skeletal Cu-Al catalyst . This process results in the formation of tetrahydro-2-furanpropanol.
Industrial Production Methods
In industrial settings, the production of 2-Furanpropanol, tetrahydro- often involves the use of high-pressure hydrogenation reactors. The reaction conditions typically include temperatures around 300°C and hydrogen pressures of 50 atm . The use of skeletal Cu-Al catalysts is preferred due to their efficiency in promoting the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
2-Furanpropanol, tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be further reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydro-2-furanmethanol.
Substitution: Tetrahydro-2-furanyl chloride.
Scientific Research Applications
2-Furanpropanol, tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran (2-MeTHF): Used as a solvent in organometallic reactions.
Tetrahydrofuran (THF): A widely used solvent in organic synthesis.
Tetrahydrofurfuryl alcohol (THFA): Used in the production of resins and polymers.
Uniqueness
2-Furanpropanol, tetrahydro- is unique due to its specific structure, which combines the properties of both furan and tetrahydrofuran rings. This gives it distinct reactivity and makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
3-(oxolan-2-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-1-3-7-4-2-6-9-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYHFICIWQBZDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883349 | |
Record name | 2-Furanpropanol, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-08-8 | |
Record name | Tetrahydro-2-furanpropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanpropanol, tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-FURANPROPANOL, TETRAHYDRO- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furanpropanol, tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furanpropanol, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrofuran-2-propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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